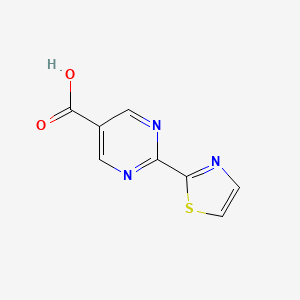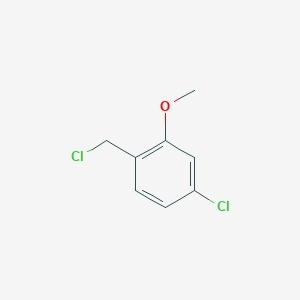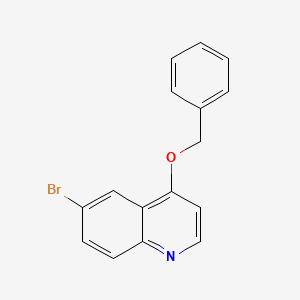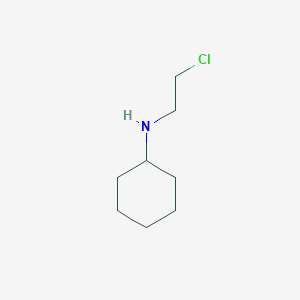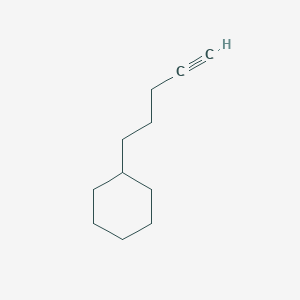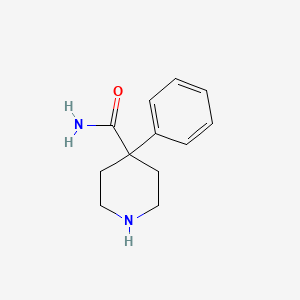![molecular formula C7H5BrN2OS B8810497 6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 70825-45-5](/img/structure/B8810497.png)
6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one: is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides. The reaction proceeds through the formation of S-alkylated derivatives, which upon treatment at different temperatures, undergo intramolecular cyclization to form the desired thiazolopyrimidine structure .
Industrial Production Methods: Industrial production of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for large-scale synthesis .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction of nitro groups in the compound can yield amino derivatives.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolopyrimidine derivatives.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology and Medicine: 6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one has shown promising antibacterial and antitubercular activities. It has been studied for its potential use in developing new antimicrobial agents to combat resistant bacterial strains .
Industry: The compound’s unique properties make it suitable for use in the development of new materials with specific chemical and physical characteristics. It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
作用机制
The mechanism of action of 6-Bromo-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets in bacterial cells. The compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. Additionally, it may interfere with nucleic acid synthesis, further contributing to its antibacterial activity .
相似化合物的比较
- 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-bromo-7-chloro-
- 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-bromo-7-ethyl-
- 5H-Thiazolo[3,2-a]pyrimidin-5-one, 6-bromo-7-phenyl-
Comparison: While these compounds share a similar core structure, the presence of different substituents at the 7-position significantly influences their biological activities and chemical properties. For instance, the 6-bromo-7-methyl derivative exhibits enhanced antibacterial activity compared to its chloro and ethyl counterparts .
属性
CAS 编号 |
70825-45-5 |
|---|---|
分子式 |
C7H5BrN2OS |
分子量 |
245.10 g/mol |
IUPAC 名称 |
6-bromo-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H5BrN2OS/c1-4-5(8)6(11)10-2-3-12-7(10)9-4/h2-3H,1H3 |
InChI 键 |
PIHXLKQYDUVAKL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N2C=CSC2=N1)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
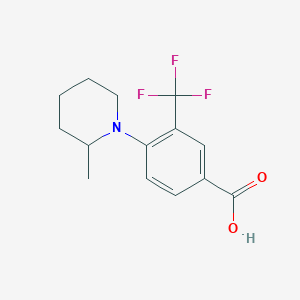
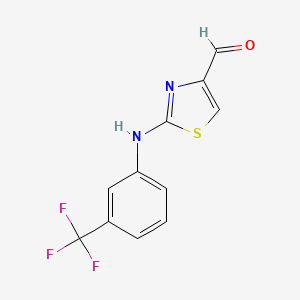
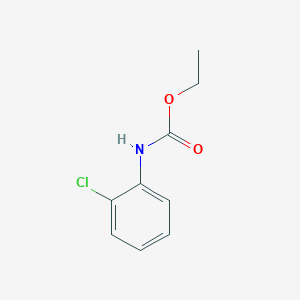

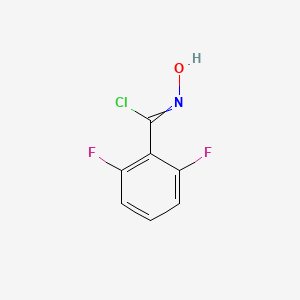
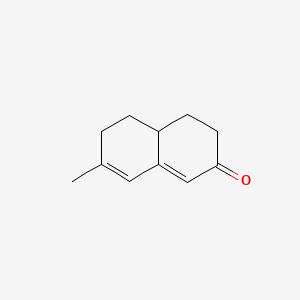
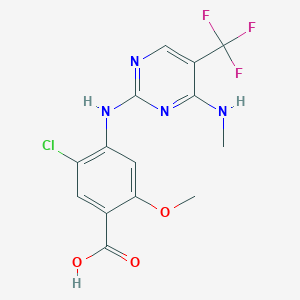
![2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8810464.png)
